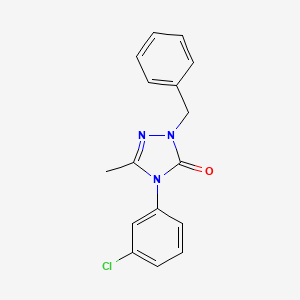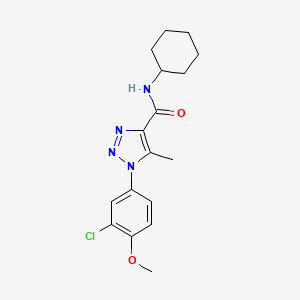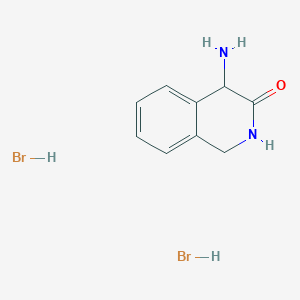
2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one, also known as BCPT, is a synthetic organic compound with a wide range of applications in scientific research. BCPT is a member of the triazole family, which is composed of five-membered rings of nitrogen, carbon, and oxygen atoms. This compound has been studied extensively due to its unique properties, such as its ability to interact with other molecules, its low toxicity, and its wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of 1,2,4-triazole derivatives, closely related to 2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one, is in the field of corrosion inhibition. For instance, the derivative 4-MTHT has been studied for its efficacy in protecting mild steel against corrosion in acidic environments. Research demonstrates that these triazole derivatives, including 4-MTHT, exhibit high inhibition efficiency, suggesting their potential as effective corrosion inhibitors (Lagrenée et al., 2002).
Antioxidant and Antitumor Activities
Some 1,2,4-triazole derivatives, structurally similar to this compound, have been evaluated for their antioxidant and antitumor properties. A study demonstrated that certain synthesized compounds in this category displayed significant activities in these fields, highlighting their potential for medicinal applications (El-Moneim et al., 2011).
Molecular Interactions and Bonding
Research involving the synthesis and characterization of triazole derivatives, including compounds like ethyl 2-triazolyl-2-oxoacetate derivatives, provides insights into molecular interactions such as π-hole tetrel bonding. These studies contribute to a deeper understanding of molecular interactions in chemistry, which can have broader implications in the design of new compounds and materials (Ahmed et al., 2020).
Catalytic Applications
1,2,4-Triazole derivatives have shown promising results in catalytic applications. Research in this area has led to the development of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands. These complexes have been explored for their efficiency in catalytic oxidation and transfer hydrogenation, showcasing the versatility of triazole derivatives in catalysis (Saleem et al., 2013).
Structural and Spectroscopic Studies
In-depth structural and spectroscopic studies have been conducted on various 1,2,4-triazole derivatives. These studies provide valuable information about the molecular structure, bonding, and electronic properties of these compounds. Such research is crucial for understanding the chemical behavior and potential applications of these substances (Saral et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one are currently unknown. This compound contains a benzimidazole moiety, which is known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Propiedades
IUPAC Name |
2-benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-6-3-2-4-7-13)16(21)20(12)15-9-5-8-14(17)10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGCLYPKIIGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)

![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)
![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)

![N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2888578.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)


